molecular formula C13H18N2OS B14379406 N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide CAS No. 88225-93-8

N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide

Cat. No.: B14379406
CAS No.: 88225-93-8
M. Wt: 250.36 g/mol
InChI Key: WFTABQBZNHQTJW-UHFFFAOYSA-N
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Description

N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide is an organic compound with a complex structure that includes both carbamoyl and thiocarbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide typically involves the reaction of N-methylbenzenecarbothioamide with diethylcarbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product . The reaction can be represented as follows:

N-methylbenzenecarbothioamide+diethylcarbamoyl chlorideThis compound\text{N-methylbenzenecarbothioamide} + \text{diethylcarbamoyl chloride} \rightarrow \text{this compound} N-methylbenzenecarbothioamide+diethylcarbamoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiocarbamates.

Scientific Research Applications

N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. For example, it has been shown to inactivate liver mitochondrial aldehyde dehydrogenase by forming a covalent bond with the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (carbamoyl and thiocarbamate), which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where both functionalities are required.

Properties

CAS No.

88225-93-8

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

1-(benzenecarbonothioyl)-3,3-diethyl-1-methylurea

InChI

InChI=1S/C13H18N2OS/c1-4-15(5-2)13(16)14(3)12(17)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

WFTABQBZNHQTJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N(C)C(=S)C1=CC=CC=C1

Origin of Product

United States

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